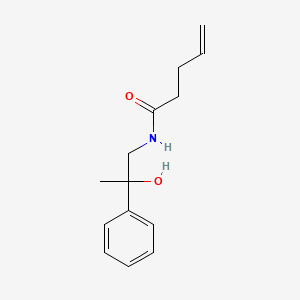
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a hydroxyphenylpropyl group attached to a pent-4-enamide backbone, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)pent-4-enamide typically involves the reaction of ethyl 4-methylpent-4-enoate with 3-phenylpropan-1-amine. The reaction is carried out under controlled conditions, often involving the use of a silica gel column for purification. The product is obtained as a light-yellow oil with a yield of approximately 65% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into a more reduced form.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(2-hydroxy-2-phenylpropyl)pent-4-enamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s hydroxyphenylpropyl group is likely involved in these interactions, influencing the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
N-(2-hydroxy-3-phenylpropyl)pent-4-enamide: This compound has a similar structure but with a different position of the hydroxy group.
N-(2-hydroxy-2-(thiophen-2-yl)propyl)pent-4-enamide: This compound features a thiophenyl group instead of a phenyl group.
Uniqueness
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide is unique due to its specific hydroxyphenylpropyl group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-4-10-13(16)15-11-14(2,17)12-8-6-5-7-9-12/h3,5-9,17H,1,4,10-11H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOKSXITXXSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-dichloro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2438973.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2438974.png)
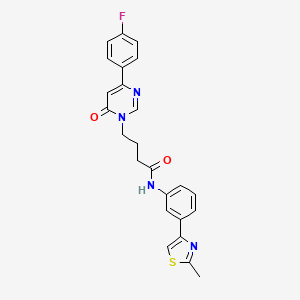
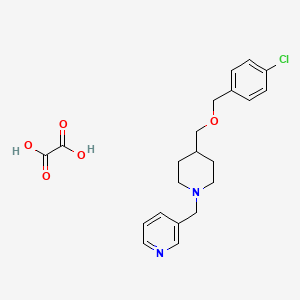
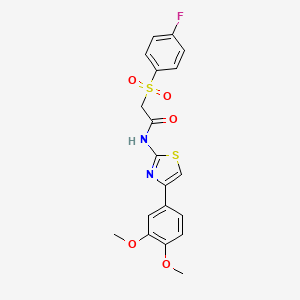

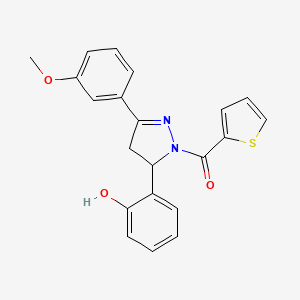

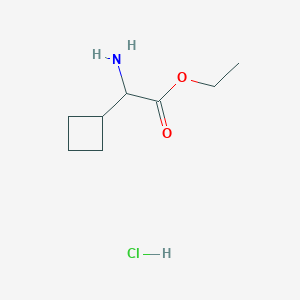
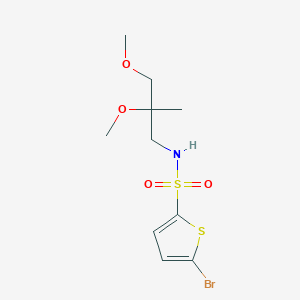
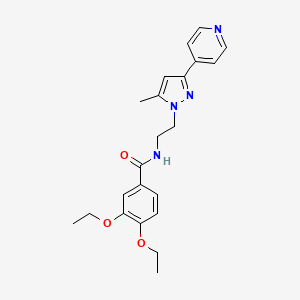

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2438992.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2438995.png)
